molecular formula C6H2Cl2O2 B8745268 2,3-Dichloro-1,4-benzoquinone CAS No. 26912-70-9

2,3-Dichloro-1,4-benzoquinone

Cat. No.: B8745268
CAS No.: 26912-70-9
M. Wt: 176.98 g/mol
InChI Key: USAYMJGCALIGIG-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,4-benzoquinone is a useful research compound. Its molecular formula is C6H2Cl2O2 and its molecular weight is 176.98 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 2,3-Dichloro-1,4-benzoquinone?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking in charge-transfer complexes) .
  • NMR spectroscopy : Identify substitution patterns (e.g., chlorine positions) and monitor reaction intermediates. For example, 1^1H NMR distinguishes hydroquinone and quinone forms .
  • LC-MS : Track reaction pathways (e.g., nucleophilic substitution) by identifying molecular ion peaks and fragmentation patterns .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretching at ~1650 cm1^{-1}) .

Q. How can researchers determine the electrochemical properties of this compound in non-aqueous solvents?

Methodological Answer: Use single potential step chronoamperometry to measure diffusion coefficients (DD) in solvents like acetonitrile. Key steps:

Prepare a three-electrode system (glassy carbon working electrode, Pt counter electrode, Ag/Ag+^+ reference).

Record current-time transients under controlled potential.

Apply the Cottrell equation: I=nFAD1/2C/π1/2t1/2I = nFAD^{1/2}C/\pi^{1/2}t^{1/2}, where AA = electrode area, CC = concentration .
Data Example :

SolventDiffusion Coefficient (DD, cm2^2/s)Reference
Acetonitrile2.1×1052.1 \times 10^{-5}

Advanced Research Questions

Q. How can computational models resolve contradictions in the oxidative reactivity of this compound?

Methodological Answer: Discrepancies in autoxidation rates (e.g., unexpected fast reactivity despite high redox potential) require DFT calculations to evaluate:

  • Charge-transfer complex stability : Hydride transfer barriers and carbocation intermediate stability .
  • Secondary orbital interactions : Overlap between substrate π orbitals and the quinone’s LUMO .
  • Linear free energy relationships (LFER) : Correlate substituent electronic effects (Hammett σ values) with reaction rates .

Q. What strategies optimize the synthesis of charge-transfer complexes using this compound?

Methodological Answer: Design donor-acceptor systems with controlled stoichiometry:

Co-crystallization : Combine hydroquinone (donor) and quinone (acceptor) in a 1:1 molar ratio in methanol/water .

Stacking geometry : Ensure parallel molecular planes (tilt <2°) for π-π interactions (centroid distance: 3.5–3.9 Å) .

Hydrogen bonding : Stabilize networks via O–H···O interactions (e.g., water-mediated bridges) .

Q. How do substituents influence the antitumor activity of this compound derivatives?

Methodological Answer: Evaluate structure-activity relationships (SAR) through:

  • In vivo testing : Inject derivatives into mice with ascitic sarcoma 180; measure tumor inhibition rates .
  • Mechanistic assays :
    • Osmotic fragility tests : Quantify hemolysis at varying concentrations .
    • Na+^+/K+^+-ATPase inhibition : Use enzyme-linked spectrophotometric assays .
      Data Example :
Derivative (R Group)Tumor Inhibition (%)Hemolysis Threshold (mM)
R = H440.15
R = Cl680.08
R = NH2_2520.12
Source:

Q. Data Contradiction Analysis

Q. Why do some nucleophilic substitutions with this compound yield monosubstituted products instead of cyclized derivatives?

Methodological Answer: Contradictions arise from reaction conditions:

  • Base selection : Triethylamine promotes monosubstitution, while stronger bases (e.g., KOtBu) enable cyclization via dianion intermediates .
  • Steric effects : Bulky nucleophiles (e.g., pyrazole) hinder second substitution .
  • Temperature : Heating (80°C) favors cyclization by overcoming kinetic barriers .

Q. How can researchers mitigate variability in this compound’s photochemical behavior?

Methodological Answer: Address light-induced variability via:

  • Wavelength control : Use UV filters (e.g., 365 nm) to isolate specific excitation pathways .
  • Quenching studies : Add radical scavengers (e.g., TEMPO) to identify reactive intermediates .
  • Kinetic modeling : Fit time-resolved UV-vis data to pseudo-first-order rate equations .

Q. Method Development

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in water?

Methodological Answer: Optimize AOPs using response surface methodology (RSM):

UV/H2_2O2_2 : Vary H2_2O2_2 concentration (0.1–1.0 mM) and UV intensity (10–50 mW/cm2^2) .

Ozonation : Monitor ozone dosage (0.5–2.0 mg/L) and pH (3–9) .

Kinetic analysis : Use pseudo-second-order models to fit degradation curves (R2>0.95R^2 > 0.95) .

Properties

CAS No.

26912-70-9

Molecular Formula

C6H2Cl2O2

Molecular Weight

176.98 g/mol

IUPAC Name

2,3-dichlorocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6H2Cl2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H

InChI Key

USAYMJGCALIGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=C(C1=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,4-benzoquinone Q-4 (2.0 g, 18.52 mmol) in diethyl ether-chloroform (4:1, 90 mL) at 0° C. and under N2 atmosphere was added sulfuryl chloride (3.0 mL, 37.0 mmol) dropwise over a period of 30 min. The reaction mixture was poured onto crushed ice, and extracted with diethyl ether (3×100 mL). Silver (I) oxide (10 g, 43.15 mmol) was added to the combined diethyl ether layers and the mixture was stirred for 1 h. After filtration, the filtrate was concentrated in vacuo to obtain crude Q-6, which was purified by column chromatography (silica gel, 10% ethyl acetate-pet. ether) to afford compound Q-6 (2.3 g, 71%) as a pale yellow solid. TLC Rf=0.6 (petroleum ether-EtOAc, 9:1); MS (ES) m/z 176 (M−H)−.
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petroleum ether-EtOAc
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3 mL
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diethyl ether chloroform
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10 g
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Synthesis routes and methods II

Procedure details

1,4-Benzoquinone (2.01 g, 18.59 mmol) was dissolved in dry ether (50 mL) and dry chloroform (20 mL). The flask was placed under a constant flow of nitrogen and sulfuryl dichloride (5.02 g, 37.2 mmol) added dropwise over 15 minutes at 0° C. After 30 minutes the mixture was warmed to room temperature, stirred for another 30 minutes, returned to the ice-bath and treated with Et2O (25 mL) and conc. H2SO4 (30 mL). After 45 minutes the mixture was poured onto ice-water and extracted with further Et2O (3×75 mL). The combined organics were dried (MgSO4), filtered and concentrated to ca. 125 mL volume, whereupon silver oxide (9.96 g, 43 mmol) was added and the mixture stirred in the abscence of light for 1 hour. The mixture was filtered through celite, washing with ether and chloroform. Evaporation of the filtrate afforded an orange/yellow solid. The mixture was purified by flash chromatography, loading onto silica, eluting with a gradient of 0 to 20% EtOAc/Iso-Hexanes, holding at 9%, then re-purified by flash chromatography, loading onto silica, eluting with a gradient of 5 to 60% EtOAc/Iso-Hexanes, holding at 35%. This afforded compound x (1.15 g, 34.9%) as a bright yellow powder.
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50 mL
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9.96 g
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30 mL
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25 mL
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